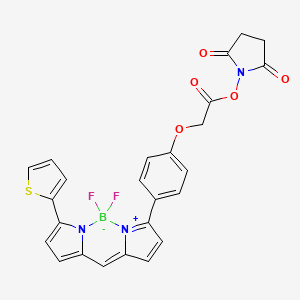

BDP TR NHS ester

Descripción

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18BF2N3O5S/c27-26(28)29-17(14-18-6-10-21(30(18)26)22-2-1-13-37-22)5-9-20(29)16-3-7-19(8-4-16)35-15-25(34)36-31-23(32)11-12-24(31)33/h1-10,13-14H,11-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEJRWFJZINFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)ON6C(=O)CCC6=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18BF2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BDP TR NHS Ester: A Technical Guide for Fluorescent Labeling in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BDP TR NHS ester, a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family, and its applications in cell biology. This compound is a valuable tool for fluorescently labeling proteins and other biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.

Core Concepts: Understanding this compound

This compound is a bright, photostable, and hydrophobic red fluorescent dye. The "TR" designation indicates that its spectral properties are similar to those of Texas Red. The key feature of this molecule is the N-hydroxysuccinimide (NHS) ester functional group. This group is amine-reactive, allowing the dye to be covalently conjugated to the primary amino groups (-NH₂) of biomolecules, such as the lysine residues in proteins, to form a stable amide bond. This process, known as fluorescent labeling or conjugation, enables researchers to visualize and track the labeled molecules within cellular systems.

The BODIPY core structure provides the dye with its characteristic high fluorescence quantum yield, sharp emission peak, and relative insensitivity to solvent polarity and pH. These properties make this compound a robust and reliable fluorescent probe for cellular imaging. Some variants, such as BDP TR-X NHS ester, incorporate a spacer arm between the fluorophore and the NHS ester to minimize potential steric hindrance and interaction between the dye and the labeled biomolecule.

Data Presentation: Photophysical Properties

The selection of a fluorescent dye is critically dependent on its photophysical properties. The following table summarizes and compares the key spectral properties of BDP TR and the commonly used red fluorescent dye, Texas Red.

| Property | BDP TR | Texas Red |

| Excitation Maximum (λex) | ~588 - 589 nm[1][2] | ~589 - 596 nm[3] |

| Emission Maximum (λem) | ~616 nm[1][2] | ~615 nm |

| Molar Extinction Coefficient (ε) | ~60,000 cm⁻¹M⁻¹ | ~85,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.9 | High |

| Fluorescence Lifetime (τ) | ~5 nanoseconds or longer | Not specified |

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. The optimal conditions may need to be adjusted based on the specific protein being labeled.

Materials:

-

This compound

-

Protein to be labeled (e.g., antibody, transferrin) in an amine-free buffer (e.g., PBS, MES, HEPES)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Purification column (e.g., size-exclusion chromatography, dialysis)

-

Storage buffer (e.g., PBS with a protein stabilizer like BSA)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

-

-

Prepare the this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. The aqueous solution of NHS ester should be used immediately after preparation.

-

-

Labeling Reaction:

-

Calculate the required amount of this compound. A molar excess of the dye to the protein is typically used. An empirical value for mono-labeling is an 8-fold molar excess of the NHS ester.

-

Add the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against a suitable buffer.

-

Collect the fractions containing the labeled protein.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).

-

Store the labeled protein in a suitable buffer, typically with a protein stabilizer, at 4°C for short-term storage or -20°C for long-term storage, protected from light.

-

Detailed Experimental Protocol: Tracking Receptor-Mediated Endocytosis of Transferrin

This protocol details the use of BDP TR-labeled transferrin to visualize and track its uptake into cells via receptor-mediated endocytosis, a key cellular signaling and nutrient uptake pathway.

Materials:

-

BDP TR-labeled human transferrin

-

HeLa cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Live-cell imaging buffer (e.g., HBSS)

-

Microscopy-grade coverslips or imaging dishes

-

Fluorescence microscope with appropriate filter sets for BDP TR

Procedure:

-

Cell Culture:

-

Culture HeLa cells on glass-bottom dishes or coverslips in complete culture medium until they reach 50-70% confluency.

-

-

Serum Starvation (Optional but Recommended):

-

To increase the number of available transferrin receptors on the cell surface, serum-starve the cells by incubating them in serum-free medium for 30-60 minutes prior to the experiment.

-

-

Labeling of Cells:

-

Wash the cells twice with pre-warmed live-cell imaging buffer.

-

Add BDP TR-labeled transferrin to the cells at a final concentration of 5-20 µg/mL in the imaging buffer.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ to allow for receptor binding and internalization.

-

-

Live-Cell Imaging:

-

Mount the imaging dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

-

Acquire images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to visualize the binding of transferrin to the cell surface and its subsequent internalization into endocytic vesicles.

-

Use a filter set appropriate for BDP TR (Excitation: ~590 nm, Emission: ~615 nm).

-

-

Image Analysis:

-

Analyze the acquired images to observe the trafficking of the BDP TR-labeled transferrin from the plasma membrane into intracellular compartments, indicative of the endocytic pathway.

-

Mandatory Visualizations

Experimental Workflow: Protein Labeling with this compound

Caption: A flowchart illustrating the key steps in labeling a protein with this compound.

Signaling Pathway: Receptor-Mediated Endocytosis of Transferrin

Caption: A diagram illustrating the pathway of BDP TR-labeled transferrin uptake by cells.

Cell Permeability and Cytotoxicity

BODIPY dyes, including BDP TR, are generally characterized by their hydrophobic nature, which can facilitate their interaction with and passage through cellular membranes. However, the NHS ester form is primarily used for labeling purified biomolecules in vitro before their introduction to cells. For direct live-cell staining, membrane-permeant versions of the dye are typically used.

The cytotoxicity of BODIPY dyes is generally considered to be low, making them suitable for live-cell imaging. However, as with any exogenous agent, it is crucial to determine the optimal concentration and incubation time for a specific cell type and experimental setup to minimize any potential cytotoxic effects. Cytotoxicity can be assessed using standard assays such as MTT or trypan blue exclusion. Some BODIPY conjugates have been specifically designed for applications like photodynamic therapy, where light-induced cytotoxicity is the desired outcome. For standard fluorescence imaging applications, using the lowest effective concentration is recommended.

References

BDP TR NHS Ester: A Technical Guide to Principles and Applications in Fluorescence-Based Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, fluorescence characteristics, and key applications of BDP TR NHS ester, a prominent fluorescent probe in modern biological research. This document provides detailed methodologies for its use in labeling and cellular analysis, alongside quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Principles of this compound

This compound is a fluorescent labeling reagent belonging to the borondipyrromethene (BODIPY) family of dyes. The "BDP" refers to the core borondipyrromethene structure, "TR" signifies its spectral similarity to the Texas Red fluorophore, emitting in the red region of the visible spectrum, and "NHS ester" denotes the amine-reactive succinimidyl ester functional group.

The BODIPY Fluorophore Core

The fluorescence of BDP TR originates from its rigid, bicyclic borondipyrromethene core. This structure imparts several advantageous photophysical properties:

-

High Fluorescence Quantum Yield: The rigid structure minimizes non-radiative decay pathways, resulting in exceptionally bright fluorescent signals.

-

Sharp Emission Spectra: BODIPY dyes are known for their narrow and well-defined emission peaks, which is highly beneficial for multicolor imaging applications as it reduces spectral overlap between different fluorophores.[1]

-

Environmental Insensitivity: The fluorescence of the BODIPY core is largely unaffected by changes in solvent polarity and pH, leading to more stable and reproducible signals in various experimental buffers and cellular environments.[2]

-

High Photostability: Compared to traditional fluorophores like fluorescein, BODIPY dyes exhibit superior resistance to photobleaching, allowing for longer exposure times and more robust time-lapse imaging experiments.[3][4][]

-

Long Excited-State Lifetime: BDP TR possesses a relatively long fluorescence lifetime (typically around 5 nanoseconds or more), making it an excellent tool for fluorescence polarization assays and fluorescence lifetime imaging microscopy (FLIM).

The N-Hydroxysuccinimide (NHS) Ester Reactive Group

The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group. It enables the BDP TR dye to be covalently conjugated to biomolecules of interest. The principle of this reaction is a nucleophilic attack by a primary amine (R-NH₂) on the NHS ester, forming a stable and permanent amide bond. This is the most common method for labeling proteins, antibodies, and amine-modified oligonucleotides.

The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), where primary amines, such as the ε-amino group of lysine residues on the surface of proteins, are deprotonated and thus more nucleophilic.

Figure 1. Reaction mechanism of this compound with a primary amine.

Quantitative Data Presentation

The photophysical properties of BDP TR dyes make them highly suitable for a range of fluorescence applications. The "X" in "BDP TR-X" denotes a seven-atom aminohexanoyl spacer, which helps to separate the fluorophore from the conjugated biomolecule, minimizing potential quenching or steric hindrance.

| Property | Value (BDP TR-X Variant) | Reference |

| Excitation Maximum (λex) | 588 nm | |

| Emission Maximum (λem) | 616 nm | |

| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | High (approaching 1.0 in some cases) | |

| Fluorescence Lifetime (τ) | ~5.4 - 5.7 ns (in Methanol) | |

| Recommended Laser Line | 561 nm or 594 nm | |

| Recommended Emission Filter | 610/20 BP or similar |

Note: Spectral properties can be influenced by the solvent, conjugation partner, and local environment. The values presented are for the unconjugated dye and should be used as a guideline.

Experimental Protocols

This section provides detailed methodologies for protein labeling with this compound and subsequent use in common cell analysis techniques.

Protein Labeling with this compound

This protocol describes the general procedure for conjugating this compound to a protein, such as an antibody.

Materials:

-

Protein solution (e.g., antibody) at 5-20 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

High-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.

-

Purification column (e.g., Sephadex G-25 desalting column).

-

Phosphate-buffered saline (PBS), pH 7.4.

Methodology:

-

Protein Preparation: If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS. This can be achieved by dialysis or using a desalting column.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Reaction Setup: Adjust the protein solution to a final pH of 8.3 by adding the reaction buffer. While gently stirring the protein solution, add a calculated amount of the this compound stock solution. A molar ratio of 5-10 moles of dye per mole of protein is a common starting point for optimization.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a desalting or gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute will be the BDP TR-labeled protein conjugate.

-

Determination of Degree of Labeling (DOL): The DOL (the average number of dye molecules per protein) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~588 nm).

-

Storage: Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

Figure 2. Experimental workflow for protein labeling with this compound.

Fluorescence Microscopy of Labeled Cells

This protocol outlines a general procedure for staining fixed cells with a BDP TR-labeled antibody for fluorescence microscopy.

Materials:

-

Cells cultured on sterile coverslips.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking Buffer (e.g., 1% BSA in PBS).

-

BDP TR-labeled antibody (from Protocol 3.1).

-

Nuclear counterstain (e.g., DAPI).

-

Anti-fade mounting medium.

Methodology:

-

Cell Fixation: Wash cells grown on coverslips twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.

-

Primary Antibody Staining: Dilute the BDP TR-labeled antibody to its optimal working concentration in Blocking Buffer. Incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.

-

Counterstaining (Optional): Incubate cells with a DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash once with PBS and then mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for BDP TR (e.g., Ex: 561 nm laser, Em: ~600-640 nm filter) and DAPI.

Flow Cytometry Analysis

This protocol provides a framework for analyzing cells stained with a BDP TR-labeled antibody via flow cytometry.

Materials:

-

Single-cell suspension.

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).

-

BDP TR-labeled antibody (from Protocol 3.1).

-

Viability dye (optional, but recommended).

-

FACS tubes.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from your sample (e.g., by trypsinization for adherent cells or from tissue dissociation). Adjust the cell concentration to 1x10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

Viability Staining (Optional): If using a viability dye, stain the cells according to the manufacturer's protocol.

-

Blocking (Optional): To block Fc receptors on immune cells, incubate with an Fc block reagent.

-

Antibody Staining: Aliquot 100 µL of the cell suspension (1x10⁵ to 1x10⁶ cells) into FACS tubes. Add the pre-titrated optimal amount of BDP TR-labeled antibody.

-

Incubation: Incubate for 30 minutes on ice or at 4°C, protected from light.

-

Washing: Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 250-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.

-

Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Analysis: Analyze the samples on a flow cytometer. Use an unstained cell sample for setting the baseline fluorescence and a single-stained sample for compensation if performing multicolor analysis. Detect the BDP TR signal using the appropriate laser (e.g., 561 nm) and emission filter (e.g., in the PE-Texas Red or a similar channel).

Conclusion

This compound is a powerful and versatile tool for fluorescently labeling biomolecules. Its superior photophysical properties, including high brightness, photostability, and environmental insensitivity, make it an excellent choice for a wide range of applications from protein conjugation to high-resolution cellular imaging and quantitative flow cytometry. The straightforward and efficient NHS ester chemistry allows for robust and reliable covalent labeling of proteins and other amine-containing molecules. By following the detailed protocols provided in this guide, researchers can effectively harness the capabilities of this compound to advance their scientific and drug development objectives.

References

- 1. abpbio.com [abpbio.com]

- 2. Invitrogen™ BODIPY™ TR-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 3. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

BDP TR NHS Ester: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectral properties, characteristics, and experimental protocols for BDP TR NHS ester, a fluorescent dye widely utilized in biological research and drug development.

Core Characteristics

This compound is a bright, red fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. It is characterized by its high fluorescence quantum yield and extinction coefficient, making it a robust tool for fluorescent labeling of biomolecules.[1] The dye is relatively insensitive to solvent polarity and pH changes, ensuring stable fluorescence in various experimental conditions.[1] Its hydrophobic nature makes it particularly suitable for staining lipids, membranes, and other lipophilic structures.[1]

The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent conjugation of the BDP TR dye to primary amines on proteins, amine-modified oligonucleotides, and other molecules.[1][2] A variation, BDP TR-X-NHS ester, incorporates an aminocaproic acid (C6) linker to provide better separation between the dye and the labeled biomolecule, which can help to minimize potential interference with the biomolecule's function.

Spectral Properties

The spectral characteristics of this compound and its long-linker variant, BDP TR-X-NHS ester, are summarized below. These properties are crucial for designing fluorescence-based experiments, including microscopy and fluorescence polarization assays.

| Property | This compound | BDP TR-X-NHS Ester | Reference |

| Excitation Maximum (λex) | 588 nm | 589 nm | |

| Emission Maximum (λem) | 616 nm | 616 nm | |

| Molar Extinction Coefficient (ε) | 69,000 L⋅mol⁻¹⋅cm⁻¹ | 60,000 L⋅mol⁻¹⋅cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | 0.9 | |

| Molecular Weight | 521.30 g/mol | 634.46 g/mol |

Experimental Protocols

Labeling of Biomolecules with this compound

This protocol outlines the general procedure for conjugating this compound to biomolecules containing primary amines.

1. Reagent Preparation:

-

This compound Stock Solution: Dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mg/mL. This stock solution can be stored at -20°C, protected from light and moisture.

-

Biomolecule Solution: Dissolve the biomolecule to be labeled in a suitable buffer. The optimal pH for the labeling reaction is between 8.3 and 8.5. A 0.1 M sodium bicarbonate or sodium borate buffer is commonly used. Avoid buffers containing primary amines, such as Tris, as they will compete with the biomolecule for reaction with the NHS ester.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5.

2. Calculation of Reagents:

-

Determine the molar ratio of dye to biomolecule required for your application. A 5- to 10-fold molar excess of the dye is a common starting point for protein labeling.

-

Calculate the volume of the this compound stock solution needed based on the concentration of your biomolecule.

3. Labeling Reaction:

-

Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time may need to be determined empirically.

4. Purification of the Conjugate:

-

Separate the labeled biomolecule from the unreacted dye and byproducts. The choice of purification method depends on the size and properties of the biomolecule.

-

Gel Filtration Chromatography: This is a common method for purifying labeled proteins and other macromolecules. Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25).

-

Dialysis: An alternative for larger biomolecules. Dialyze the reaction mixture against a suitable buffer to remove small molecules.

-

High-Performance Liquid Chromatography (HPLC): Can be used for a high degree of purification.

-

5. Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per biomolecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for protein) and at the excitation maximum of BDP TR (588 nm).

Visualizing the Process

To better understand the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

Caption: General workflow for labeling biomolecules with this compound.

Caption: Reaction of this compound with a primary amine.

Applications in Research and Development

This compound and its conjugates have a wide range of applications, including:

-

Fluorescence Microscopy: Visualizing the localization and dynamics of labeled proteins, lipids, and other molecules within cells and tissues.

-

Flow Cytometry: Identifying and sorting cells based on the presence of labeled surface or intracellular markers.

-

Fluorescence Polarization Assays: Studying molecular interactions and binding events in solution.

-

High-Throughput Screening: Developing fluorescent assays for drug discovery.

The bright and stable fluorescence of BDP TR, coupled with the efficient and specific reactivity of the NHS ester, makes it a valuable tool for a diverse array of applications in modern biological and pharmaceutical research.

References

An In-depth Technical Guide to the Mechanism of Action of BDP TR NHS Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, reaction kinetics, and practical considerations for the use of BDP TR NHS ester in the labeling of biomolecules containing primary amines. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required for the successful design and execution of bioconjugation strategies utilizing this versatile fluorophore.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The fundamental reaction between BDP TR N-hydroxysuccinimide (NHS) ester and a primary amine is a nucleophilic acyl substitution.[1] In this reaction, the unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the release of the N-hydroxysuccinimide leaving group and the formation of a stable and irreversible amide bond between the BDP TR fluorophore and the target molecule.[1]

The primary targets for this reaction on proteins and peptides are the ε-amino group of lysine residues and the α-amino group of the N-terminus.

dot

Caption: Reaction of this compound with a Primary Amine.

Quantitative Data and Reaction Parameters

The efficiency of the labeling reaction is influenced by several key parameters. The following tables summarize important quantitative data for consideration.

Table 1: Physicochemical Properties of BDP TR Dye

| Property | Value |

| Excitation Maximum (λ_max_) | 589 nm[2] |

| Emission Maximum (λ_em_) | 616 nm[2] |

| Molar Extinction Coefficient (ε) | 60,000 cm⁻¹M⁻¹[2] |

| Fluorescence Quantum Yield (Φ) | 0.9 |

Table 2: Reaction Conditions and Kinetic Parameters

| Parameter | Recommended Value/Condition | Notes |

| pH | 7.2 - 8.5 | Optimal pH for many applications is 8.3-8.5. |

| Temperature | Room Temperature or 4°C | Lower temperatures can help to minimize hydrolysis. |

| Reaction Time | 0.5 - 4 hours | Can be extended to overnight on ice. |

| Solvent for Stock Solution | Anhydrous DMSO or DMF | Use high-quality, amine-free DMF. |

| Recommended Buffer | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Avoid amine-containing buffers like Tris. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of NHS Ester | 5- to 20-fold | This is a starting point and should be optimized. |

Table 3: Competing Reactions - Aminolysis vs. Hydrolysis

| Reaction | Description | Relative Rate |

| Aminolysis | The desired reaction with the primary amine to form a stable amide bond. | The rate of aminolysis for N-hydroxy benzoates is approximately two orders of magnitude greater than the rate of hydrolysis. |

| Hydrolysis | A competing reaction where the NHS ester reacts with water, rendering it inactive. | The rate of hydrolysis increases with increasing pH. |

Table 4: Half-life of NHS Ester Hydrolysis

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4 - 5 hours |

| 8.6 | 4°C | 10 minutes |

Table 5: Example Degree of Labeling (DOL)

| Protein | NHS Ester | Molar Excess | pH | DOL Achieved |

| APE1 | Cy3 NHS-ester | ~10-fold | 7.0 | 0.9 - 1.7 |

Note: The Degree of Labeling (DOL) is highly dependent on the specific protein, reaction conditions, and molar excess of the NHS ester. The ideal DOL for antibodies is typically between 2 and 10. It is recommended to perform small-scale labeling experiments to determine the optimal DOL for a specific application.

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general procedure for the labeling of an antibody with this compound. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody solution (free of amine-containing stabilizers like BSA or glycine)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography resin)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing buffers or stabilizers, dialyze the antibody against the Reaction Buffer.

-

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., a 10-fold molar excess over the antibody).

-

Slowly add the this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

-

-

Quenching the Reaction:

-

(Optional but recommended) Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the first colored fraction, which contains the BDP TR-labeled antibody.

-

-

Characterization and Storage:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~589 nm (for the BDP TR dye).

-

Store the purified conjugate at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.

-

dot

Caption: Workflow for Labeling Antibodies with this compound.

Conclusion

This compound is a highly efficient reagent for the fluorescent labeling of primary amines on biomolecules. A thorough understanding of the underlying nucleophilic acyl substitution mechanism and the critical role of reaction parameters, particularly pH, is essential for achieving optimal and reproducible conjugation. By carefully controlling the reaction conditions and implementing appropriate purification strategies, researchers can successfully generate brightly fluorescent BDP TR-labeled conjugates for a wide range of applications in research and drug development.

References

A Technical Guide to BODIPY Dyes in Molecular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction to BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes that have become indispensable tools in molecular imaging and cellular analysis.[1][2] Their core structure, a dipyrromethene ligand complexed with a disubstituted boron atom, typically BF₂, gives rise to a unique and highly favorable set of photophysical properties.[2][3]

Key Advantages:

-

High Fluorescence Quantum Yields: BODIPY dyes are exceptionally bright, often approaching quantum yields of 1.0, and are relatively insensitive to the polarity and pH of their environment.[1]

-

Sharp Absorption and Emission Spectra: Their narrow spectral bands minimize crosstalk in multicolor imaging experiments.

-

High Molar Extinction Coefficients: They are strong absorbers of light, contributing to their brightness.

-

Excellent Photostability: Compared to traditional fluorophores like fluorescein, BODIPY dyes are more resistant to photobleaching, enabling longer-term imaging experiments.

-

Structural Versatility: The BODIPY core can be readily functionalized at multiple positions, allowing for the precise tuning of its spectral properties and the attachment of targeting moieties for specific biological applications.

These characteristics make BODIPY dyes superior candidates for a wide range of applications, from staining cellular organelles and sensing the intracellular environment to acting as photosensitizers in theranostic applications like photodynamic therapy (PDT).

Core Structure and Photophysical Properties

The versatility of BODIPY dyes stems from the ability to modify their core structure. The standard IUPAC numbering scheme reveals key positions for functionalization that can tune the dye's properties. Modifications at the 1,3,5,7-positions, and especially at the 8-(meso)-position, are commonly used to alter absorption/emission wavelengths and introduce functionalities for bioconjugation or sensing.

References

A Technical Guide to BDP TR NHS Ester: Solubility, Bioconjugation, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, handling, and application of BDP TR NHS ester, a fluorescent dye crucial for labeling biomolecules in a variety of research and drug development contexts. This document outlines detailed experimental protocols and presents key data to facilitate its effective use in the laboratory.

Core Concepts: Understanding this compound

BDP TR (BODIPY™ TR) is a borondipyrromethene dye known for its bright red fluorescence, high photostability, and a narrow emission spectrum, making it an excellent choice for fluorescence microscopy, flow cytometry, and fluorescence polarization assays. The N-hydroxysuccinimide (NHS) ester functional group allows for efficient covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming stable amide bonds.

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in labeling reactions. While qualitative descriptions from suppliers consistently state "good solubility" in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), precise quantitative data is not always readily available. This guide provides a summary of available quantitative data for this compound and structurally similar compounds to provide researchers with practical working concentrations.

It is crucial to use anhydrous solvents for dissolving this compound to prevent hydrolysis of the reactive NHS ester group, which would render it incapable of reacting with primary amines.

Table 1: Quantitative Solubility Data for this compound and Related Compounds

| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Source / Notes |

| This compound | DMSO | No specific value; generally good solubility reported. Stock solutions of 1-10 mM are common. | 1-10 mM | General recommendation from various suppliers. |

| This compound | DMF | No specific value; generally good solubility reported. Stock solutions of 1-10 mM are common. | 1-10 mM | General recommendation from various suppliers. |

| Py-BDP-NHS ester | DMSO | 25 mg/mL (requires sonication) | 58.66 mM | MedChemExpress datasheet. Structurally similar BODIPY dye. |

| BDP TR-X | DMSO | 40 mg/mL | ~63 mM | TargetMol datasheet. 'X' denotes a spacer arm. |

| BODIPY 493/503 | DMSO | 1.3 mg/mL | 5 mM | Protocol for preparing a stock solution. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound in anhydrous DMSO or DMF.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or anhydrous dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Briefly centrifuge the vial to collect all the powder at the bottom.

-

Carefully open the vial and add the required volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 549.36 g/mol , add 182 µL of solvent to 1 mg of the dye).

-

Vortex the vial thoroughly until the dye is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

-

Store the stock solution at -20°C, protected from light and moisture. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: General Protein Labeling with this compound

This protocol provides a general procedure for the fluorescent labeling of proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

-

This compound stock solution (from Protocol 1)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., gel filtration or dialysis cassette)

-

Spectrophotometer

Procedure:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Add the this compound stock solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the dye to the protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

After the incubation period, the unreacted dye can be removed by gel filtration, dialysis, or other suitable chromatographic techniques.

-

The degree of labeling (DOL) can be determined by measuring the absorbance of the labeled protein at 280 nm (for protein) and at the absorbance maximum of BDP TR (around 589 nm).

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps involved in a typical protein labeling experiment using this compound.

Application in Studying G-Protein Coupled Receptor (GPCR) Signaling

BDP TR-labeled ligands are valuable tools for studying GPCR signaling pathways. By tracking the fluorescence, researchers can visualize receptor localization, trafficking, and ligand binding in real-time. The diagram below illustrates a simplified GPCR signaling cascade where a BDP TR-labeled ligand could be employed.

Technical Guide: Storage and Stability of BDP TR NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the storage and stability guidelines for BDP TR NHS ester, a fluorescent dye commonly used for labeling biomolecules. Understanding these parameters is critical for ensuring the integrity and reactivity of the dye, leading to reliable and reproducible experimental outcomes in research and drug development.

Overview of this compound

BDP TR is a borondipyrromethene dye known for its bright fluorescence, high photostability, and resistance to oxidation, making it a superior alternative to other dyes in the same spectral range like ROX and Texas Red.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on proteins, peptides, and other biomolecules.[4]

Storage and Handling of Solid this compound

Proper storage of the lyophilized powder is crucial for maintaining its long-term stability and reactivity.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommendation | Shelf Life | Source(s) |

| Temperature | -20°C | Up to 12-24 months | [5] |

| Light | Store in the dark | N/A | |

| Moisture | Store in a desiccated environment | N/A | |

| Transportation | Room temperature | Up to 3 weeks |

Handling Best Practices:

-

Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.

-

Minimize exposure to light and moisture.

-

Recap the vial tightly and re-desiccate after use.

Stability and Handling of this compound in Solution

The stability of this compound in solution is dependent on the solvent, storage temperature, and the presence of water.

Recommended Solvents

This compound is readily soluble in anhydrous, amine-free organic solvents such as:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

It is recommended to prepare stock solutions in one of these solvents immediately before use.

Storage of Stock Solutions

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Solvent | Temperature | Shelf Life | Source(s) |

| Anhydrous DMF or DMSO | -20°C | Up to 1-2 months | |

| Anhydrous DMF or DMSO | -80°C | Up to 1 year |

Important Considerations:

-

Use high-quality, anhydrous, and amine-free solvents to prevent degradation of the NHS ester.

-

Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

-

Protect solutions from light.

Stability of the NHS Ester Moiety in Aqueous Solutions

The primary route of degradation for this compound in aqueous media is the hydrolysis of the NHS ester group, which competes with the desired amine-labeling reaction. The rate of hydrolysis is highly dependent on pH and temperature.

Table 3: Half-life of NHS Ester Hydrolysis in Aqueous Solution

| pH | Temperature | Half-life | Source(s) |

| 7.0 | 0°C | 4-5 hours | |

| 8.6 | 4°C | 10 minutes | |

| 7.0 | Room Temperature | ~7 hours | |

| 9.0 | Room Temperature | Minutes |

This data underscores the importance of performing labeling reactions promptly after preparing aqueous solutions of the NHS ester and carefully controlling the pH to optimize the conjugation efficiency. The optimal pH for labeling primary amines is typically between 7.2 and 8.5.

Stability of the BDP TR Fluorophore

The BDP TR (BODIPY) core is known for its excellent photostability and chemical stability.

-

Photostability: BODIPY dyes, including BDP TR, are generally photostable, which allows for prolonged exposure during imaging experiments with minimal photobleaching.

-

pH Stability: The fluorescence of BODIPY dyes is largely insensitive to pH changes over a wide range.

-

Chemical Stability: BDP TR is more resistant to oxidation compared to other similar fluorophores. The primary degradation pathway under light exposure is often photooxidation.

Experimental Protocols

General Workflow for this compound Labeling

The following diagram illustrates a typical workflow for labeling a protein with this compound.

Caption: Workflow for labeling proteins with this compound.

Protocol for Assessing NHS Ester Reactivity

This protocol can be used to qualitatively assess the activity of the NHS ester, particularly if there are concerns about hydrolysis due to improper storage. The principle is based on measuring the absorbance of the released N-hydroxysuccinimide (NHS) after intentional base-catalyzed hydrolysis.

Materials:

-

This compound

-

Amine-free buffer (e.g., phosphate buffer, pH 7-8)

-

Anhydrous DMSO or DMF (if needed for solubilization)

-

0.5-1.0 N NaOH

-

Spectrophotometer

Procedure:

-

Weigh 1-2 mg of the this compound.

-

Dissolve the reagent in 2 ml of the amine-free buffer. If not fully soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then add the buffer.

-

Prepare a control tube with the same buffer (and organic solvent if used).

-

Zero the spectrophotometer at 260 nm using the control tube.

-

Measure the absorbance of the this compound solution at 260 nm.

-

To 1 ml of the reagent solution, add 100 µl of 0.5-1.0 N NaOH.

-

Vortex for 30 seconds.

-

Immediately measure the absorbance at 260 nm.

Interpretation:

-

Active NHS ester: The absorbance after adding NaOH will be significantly higher than the initial absorbance.

-

Inactive (hydrolyzed) NHS ester: There will be little to no increase in absorbance after adding NaOH.

Logical Relationships in Stability

The following diagram illustrates the key factors influencing the stability of this compound.

Caption: Key factors influencing the stability of this compound.

Conclusion

The stability of this compound is paramount for its successful application in bioconjugation. By adhering to the recommended storage and handling guidelines for both the solid and solution forms, researchers can minimize degradation and ensure the high reactivity of the NHS ester and the bright fluorescence of the BDP TR core. Careful control of experimental conditions, particularly pH during labeling reactions, will further contribute to obtaining reliable and reproducible results.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Bodipy TR | BDP TR | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. A BODIPY-based fluorescent dye for mitochondria in living cells, with low cytotoxicity and high photostability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: BDP TR NHS Ester for Labeling Amine-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of BDP TR NHS ester for the fluorescent labeling of amine-modified oligonucleotides. It covers the core principles, detailed experimental protocols, data presentation, and applications relevant to researchers in molecular biology, diagnostics, and drug development.

Introduction to this compound

BDP TR (BODIPY™ TR) is a bright, photostable, red fluorescent dye belonging to the borondipyrromethene class of fluorophores.[1][2] It serves as an excellent alternative to other red dyes like Texas Red™ or Alexa Fluor™ 594, offering high fluorescence quantum yield and extinction coefficient.[1] The N-hydroxysuccinimidyl (NHS) ester functional group makes it highly reactive towards primary amines (R-NH₂), enabling covalent conjugation to amine-modified oligonucleotides.[1][3] This labeling chemistry is efficient and specific under neutral to mildly basic conditions (pH 8.3-8.5).

The resulting BDP TR-labeled oligonucleotides are valuable tools for a variety of applications, including fluorescence polarization assays, two-photon excitation microscopy, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. Some commercially available variants, such as BDP TR-X-NHS ester, incorporate a C6 linker to provide better separation between the dye and the biomolecule, which can minimize potential interference with biological interactions.

Properties of BDP TR and its Variants

Quantitative data for commercially available this compound and its common variant, BDP TR-X-NHS ester, are summarized below. These properties are crucial for experimental design, including the selection of appropriate filters for fluorescence detection and calculation of labeling efficiency.

Table 1: Physicochemical and Spectroscopic Properties of BDP TR NHS Esters

| Property | This compound | BDP TR-X-NHS Ester |

| Molecular Weight | ~521.3 g/mol | ~634.5 g/mol |

| Excitation Maximum (λex) | ~588 nm | ~589 nm |

| Emission Maximum (λem) | ~616 nm | ~616 nm |

| Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | ~60,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | Not specified | ~0.9 |

| Reactive Group | N-Hydroxysuccinimidyl (NHS) Ester | N-Hydroxysuccinimidyl (NHS) Ester |

| Reactivity | Primary Amines | Primary Amines |

| Solubility | Good in organic solvents (DMF, DMSO) | Good in organic solvents (DMF, DMSO) |

Experimental Protocols

This section provides a detailed methodology for the labeling of amine-modified oligonucleotides with this compound, followed by purification and characterization.

Labeling of Amine-Modified Oligonucleotides

This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence and the desired degree of labeling.

Materials:

-

Amine-modified oligonucleotide (e.g., with a 5'- or 3'-amino modifier)

-

This compound or BDP TR-X-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or 0.091 M sodium borate, pH 8.5

-

Nuclease-free water

-

Microcentrifuge tubes

Procedure:

-

Prepare the Conjugation Buffer: Dissolve sodium bicarbonate in nuclease-free water to a final concentration of 0.1 M and adjust the pH to 8.3-8.5. Alternatively, for a 0.091 M sodium borate buffer, dissolve 1.735 g of sodium tetraborate decahydrate in approximately 45 mL of Milli-Q water, adjust the pH to 8.5 with HCl, and bring the final volume to 50 mL.

-

Dissolve the Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 10-20 mM. It is crucial to use anhydrous solvent as the NHS ester is moisture-sensitive and can hydrolyze.

-

Perform the Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the oligonucleotide solution. Gently vortex the mixture to ensure homogeneity. The optimal molar ratio may need to be determined empirically.

-

Incubate: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quench the Reaction (Optional): The reaction can be stopped by adding a quenching reagent such as 1.5 M hydroxylamine. However, for oligonucleotide labeling, proceeding directly to purification is common.

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted dye, hydrolyzed dye, and any unlabeled oligonucleotides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for this purpose due to the hydrophobicity of the BDP TR dye.

Table 2: Typical RP-HPLC Conditions for Labeled Oligonucleotide Purification

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm) |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7, in 5% Acetonitrile |

| Mobile Phase B | 0.1 M Triethylammonium Acetate (TEAA), pH 7, in 30% Acetonitrile |

| Gradient | 0-100% Mobile Phase B over 15-20 minutes |

| Flow Rate | 1 mL/min for an analytical column |

| Column Temperature | 60°C (to denature secondary structures) |

| Detection | UV at 260 nm (for oligonucleotide) and at ~588 nm (for BDP TR dye) |

Procedure:

-

Prepare the Sample: Dilute the reaction mixture with Mobile Phase A before injection.

-

Perform HPLC: Inject the sample onto the equilibrated RP-HPLC system.

-

Collect Fractions: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and ~588 nm. This peak represents the BDP TR-labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free dye will elute later.

-

Desalt and Lyophilize: Pool the collected fractions and remove the volatile TEAA buffer and acetonitrile by lyophilization.

-

Resuspend: Resuspend the purified, labeled oligonucleotide in a suitable nuclease-free buffer or water.

Characterization of the Labeled Oligonucleotide

1. UV-Vis Spectroscopy:

-

Measure the absorbance of the purified product at 260 nm and at the absorbance maximum of BDP TR (~588 nm).

-

The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.

-

The concentration of the dye can be calculated using the extinction coefficient of BDP TR at ~588 nm.

-

The degree of labeling (dye-to-oligo ratio) can be determined from these values.

2. Mass Spectrometry:

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity and purity of the labeled oligonucleotide.

-

The expected mass of the labeled oligonucleotide is the mass of the amine-modified oligonucleotide plus the mass of the BDP TR dye minus the mass of the NHS group.

Applications and Workflows

BDP TR-labeled oligonucleotides are versatile tools in various research and development areas.

DNA-Protein Interaction Studies

Fluorescence polarization (FP) is a powerful technique to study the binding of proteins to fluorescently labeled oligonucleotides in real-time and in solution. The principle relies on the change in the rotational speed of the fluorescent molecule upon binding to a larger protein, which results in an increase in the polarization of the emitted light.

Caption: Workflow for DNA-Protein Interaction Studies using FP.

Kinase Activity Assays

BDP TR-labeled oligonucleotides can be designed as substrates for specific kinases. In a TR-FRET based assay, the phosphorylation of the oligonucleotide by a kinase can be detected by the binding of a terbium-labeled anti-phospho antibody, leading to a FRET signal.

Caption: TR-FRET based Kinase Activity Assay Workflow.

Cellular Imaging and In Vivo Studies

Fluorescently labeled oligonucleotides, such as aptamers, can be used for cellular imaging to track their uptake and localization. While in vivo imaging with fluorescently labeled oligonucleotides has been demonstrated, the specific use of BDP TR for this purpose requires further investigation and optimization.

Conclusion

This compound is a robust and versatile reagent for the fluorescent labeling of amine-modified oligonucleotides. The resulting labeled probes are highly valuable for a range of applications in research and drug development, from fundamental studies of biomolecular interactions to high-throughput screening assays. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this powerful labeling chemistry.

References

The Enduring Brightness of BDP TR: A Technical Guide to its Photostability in Live-Cell Imaging

For researchers, scientists, and drug development professionals venturing into the dynamic world of live-cell imaging, the choice of fluorophore is paramount. Among the myriad of options, boron-dipyrromethene (BDP) dyes, and specifically BDP TR NHS ester, have emerged as a compelling choice for their renowned brightness and photostability. This in-depth technical guide explores the core attributes of this compound, focusing on its performance and stability in the demanding environment of live-cell microscopy.

This compound is a member of the BODIPY family of fluorescent dyes, which are known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.[1][2] The "TR" designation signifies its Texas Red-like spectral properties, emitting in the red region of the visible spectrum. The N-hydroxysuccinimide (NHS) ester reactive group allows for straightforward covalent labeling of primary amines on proteins and other biomolecules, making it a versatile tool for tracking cellular components and processes in real-time.[3][4]

Quantitative Photostability Insights

While manufacturers consistently describe BDP TR and other BODIPY dyes as "photostable," obtaining precise quantitative data from peer-reviewed literature for this compound under specific live-cell imaging conditions can be challenging. However, studies on the broader BODIPY class of dyes consistently demonstrate their superior photostability compared to traditional fluorophores like fluorescein. This enhanced stability is crucial for long-term imaging experiments, where repeated exposure to excitation light can lead to signal loss and phototoxicity.[5]

For a practical understanding, we can examine the photophysical properties of a close analog, BDP TR-X NHS ester, which incorporates a C6 linker.

| Property | Value | Reference |

| Excitation Maximum (λex) | 589 nm | |

| Emission Maximum (λem) | 616 nm | |

| Molar Extinction Coefficient (ε) | 60,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.90 |

Experimental Protocols: A Practical Guide

The following protocols provide a detailed methodology for utilizing this compound in live-cell imaging, from protein labeling to microscopic analysis.

Protocol 1: Labeling of Cell Surface Proteins with this compound

This protocol outlines the steps for labeling primary amines on cell surface proteins of live cells.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Live cells cultured on glass-bottom dishes

-

Phosphate-buffered saline (PBS), pH 7.4

-

Serum-free cell culture medium

-

Complete cell culture medium

Procedure:

-

Prepare a stock solution of this compound: Dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mg/mL. This stock solution should be stored at -20°C, protected from light and moisture.

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

-

Labeling Reaction:

-

Wash the cells twice with pre-warmed PBS (pH 7.4) to remove any amine-containing media components.

-

Dilute the this compound stock solution in serum-free cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and application.

-

Incubate the cells with the labeling solution for 15-30 minutes at 37°C in a cell culture incubator.

-

-

Washing:

-

Remove the labeling solution and wash the cells three to five times with pre-warmed complete cell culture medium to remove any unbound dye.

-

-

Imaging: The cells are now ready for live-cell imaging. It is recommended to image the cells in a phenol red-free medium to reduce background fluorescence.

Protocol 2: Assessing Photostability in Live Cells

This protocol describes a method to quantify the photostability of BDP TR-labeled proteins in live cells by measuring the rate of photobleaching.

Materials:

-

Live cells labeled with this compound (from Protocol 1)

-

A confocal or total internal reflection fluorescence (TIRF) microscope equipped with a suitable laser line for excitation (e.g., 561 nm or 594 nm) and a sensitive detector.

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Microscope Setup:

-

Place the dish with labeled live cells on the microscope stage.

-

Select a region of interest (ROI) containing well-labeled cells.

-

Set the imaging parameters:

-

Excitation: Use a laser line that efficiently excites BDP TR (e.g., 561 nm or 594 nm).

-

Laser Power: Use a consistent and moderate laser power to acquire images with a good signal-to-noise ratio without causing immediate phototoxicity.

-

Detector Gain: Adjust the detector gain to avoid saturation of the pixels.

-

Pinhole (for confocal): Set to 1 Airy unit for optimal resolution.

-

Time-lapse: Set up a time-lapse acquisition to capture images of the same ROI at regular intervals (e.g., every 5-10 seconds) for an extended period (e.g., 5-10 minutes).

-

-

-

Image Acquisition: Start the time-lapse acquisition and continuously illuminate the ROI.

-

Data Analysis:

-

Open the acquired image sequence in image analysis software.

-

Define an ROI within a single cell or on a specific labeled structure.

-

Measure the mean fluorescence intensity within the ROI for each time point.

-

Correct for background fluorescence by measuring the intensity of a region without cells and subtracting it from the ROI intensity at each time point.

-

Normalize the fluorescence intensity data by dividing each value by the initial intensity value.

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

-

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the application of this compound in a research context, the following diagrams, created using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.

References

- 1. A BODIPY-tagged trivalent glycocluster for receptor-targeting fluorescence imaging of live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Quantitative live-cell imaging of GPCR downstream signaling dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BDP TR NHS Ester Protein Labeling in Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with BDP TR NHS ester for fluorescence microscopy applications. BDP TR is a bright, photostable red fluorescent dye with excitation and emission maxima comparable to Texas Red and Alexa Fluor 594.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific labeling of primary amines (e.g., lysine residues) on target proteins, forming a stable amide bond.[2][3][4] This protocol is designed for researchers in various fields, including cell biology, immunology, and drug discovery, who require high-quality fluorescently labeled proteins for imaging studies.

Introduction

BODIPY™ TR NHS ester is a valuable tool for fluorescently labeling proteins and other biomolecules for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[1] The BODIPY TR dye exhibits a high fluorescence quantum yield, a relatively long excited-state lifetime, and is less sensitive to environmental factors such as pH and solvent polarity compared to other fluorophores. The NHS ester chemistry provides a straightforward and reliable method for conjugating the dye to proteins. This document outlines the necessary reagents, a detailed step-by-step protocol for labeling, and methods for characterizing the final conjugate.

Product Information

| Property | Value | Reference |

| Dye Name | This compound (Succinimidyl Ester) | |

| Excitation Maximum (Ex) | ~589 nm | |

| Emission Maximum (Em) | ~616 nm | |

| Molecular Weight | ~549.36 g/mol (varies slightly by vendor) | |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |

| Reactivity | Primary amines (-NH2) | |

| Solubility | DMSO, DMF |

Required Materials and Reagents

Materials:

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Spectrophotometer

-

Gel filtration column (e.g., Sephadex G-25)

-

Collection tubes

Reagents:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

(Optional) Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M lysine

Experimental Protocol

This protocol provides a general guideline for labeling proteins with this compound. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Preparation of Reagents

-

Protein Solution:

-

Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines (e.g., Tris) are not recommended as they will compete for reaction with the NHS ester.

-

If the protein solution contains substances like BSA or sodium azide, they must be removed by dialysis or buffer exchange.

-

-

This compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

-

Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvent and keep the vial tightly capped. Prepare the stock solution fresh for each labeling reaction.

-

Protein Labeling Reaction

-

Adjust pH: Add the Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to the protein solution to raise the pH to the optimal range for the NHS ester reaction. A common approach is to add 1/10th volume of 1 M sodium bicarbonate, pH 8.3.

-

Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point of 8-12 moles of dye per mole of protein is recommended for initial experiments. The optimal ratio will depend on the protein and the desired degree of labeling (DOL).

-

Initiate Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

-

(Optional) Stop the Reaction: The reaction can be stopped by adding a quenching solution, such as Tris-HCl or lysine, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

Purification of the Labeled Protein

It is crucial to remove the unreacted dye from the labeled protein to avoid high background fluorescence in imaging applications. Gel filtration is a common and effective method for this separation.

-

Prepare the Gel Filtration Column: Equilibrate a gel filtration column (e.g., Sephadex G-25) with Purification Buffer (PBS, pH 7.4) according to the manufacturer's instructions.

-

Apply the Sample: Carefully load the reaction mixture onto the top of the column.

-

Elute the Conjugate: Elute the column with Purification Buffer. The labeled protein will be in the first colored fraction to elute, while the smaller, unreacted dye molecules will be retained on the column and elute later.

-

Collect Fractions: Collect the fractions containing the labeled protein.

-

Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage. Protect from light.

Characterization of the Labeled Protein

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the excitation maximum of BDP TR (~589 nm, Amax).

-

Calculate the protein concentration using the following formula:

-

Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein

-

Where:

-

CF is the correction factor for the dye's absorbance at 280 nm (CF280 for BDP TR is approximately 0.19).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the dye concentration using the following formula:

-

Dye Concentration (M) = Amax / ε_dye

-

Where:

-

ε_dye is the molar extinction coefficient of BDP TR at its Amax (~60,000 cm⁻¹M⁻¹).

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

| Parameter | Symbol | Value |

| BDP TR Molar Extinction Coefficient | ε_dye | ~60,000 cm⁻¹M⁻¹ |

| BDP TR Correction Factor at 280 nm | CF280 | ~0.19 |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Degree of Labeling (DOL) | - Inactive NHS ester due to moisture. | - Use fresh, high-quality anhydrous DMSO or DMF. Prepare dye stock solution immediately before use. |

| - Suboptimal pH of the reaction buffer. | - Ensure the pH of the labeling reaction is between 8.3 and 8.5. | |

| - Presence of primary amines in the protein buffer. | - Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling. | |

| High Background in Microscopy | - Incomplete removal of unreacted dye. | - Ensure thorough purification of the labeled protein, for example, by using a longer gel filtration column or a different purification method like dialysis. |

| Precipitation of Protein | - High concentration of organic solvent from the dye stock. | - Keep the volume of the dye stock solution to a minimum, typically less than 10% of the total reaction volume. |

| - Protein instability at the labeling pH. | - Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |

Visualizations

Caption: Workflow for labeling proteins with this compound.

Caption: Chemical reaction between this compound and a protein.

References

Application Note: A Step-by-Step Guide for Conjugating BDP TR NHS Ester to Antibodies

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a detailed protocol for the fluorescent labeling of antibodies with BDP TR NHS ester for use in various immunoassays.

Introduction

Fluorescently labeled antibodies are indispensable tools in biological research and diagnostics. The conjugation of a fluorophore to an antibody allows for the detection and quantification of specific antigens in a variety of applications, including flow cytometry, immunofluorescence microscopy, and ELISAs. BDP TR is a bright and photostable borondipyrromethene dye with excitation and emission maxima close to those of Texas Red, making it suitable for the red fluorescence channel.[1][2] Its N-hydroxysuccinimide (NHS) ester derivative, this compound, is an amine-reactive reagent designed for covalently labeling proteins.[1][3]

The NHS ester moiety reacts specifically and efficiently with primary amine groups (–NH₂) found on the side chains of lysine residues and the N-terminus of the antibody's polypeptide chains.[4] This reaction, performed under neutral to slightly basic conditions (pH 8.0-8.5), results in the formation of a stable, covalent amide bond.

This guide provides a detailed, step-by-step protocol for the successful conjugation of this compound to antibodies, including antibody preparation, the conjugation reaction, purification of the conjugate, and characterization by calculating the Degree of Labeling (DOL).

Materials and Reagents

-

Antibody (in an amine-free buffer)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.

-

Purification: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) or gel filtration columns (e.g., PD MiniTrap™ G-25).

-

Phosphate-Buffered Saline (PBS)

-

Spectrophotometer (for absorbance measurements)

-

Microcentrifuge

-

Pipettes and tips

-

Reaction tubes

Quantitative Data Summary

Successful antibody conjugation depends on carefully controlling several quantitative parameters. The tables below summarize the key spectral properties of the BDP TR dye and the recommended reaction conditions.

Table 1: Spectral Properties of BDP TR

| Parameter | Value | Reference |

|---|---|---|

| Excitation Maximum (λ_ex_) | ~589 nm | |

| Emission Maximum (λ_em_) | ~616 nm | |

| Molar Extinction Coefficient (ε) | ~60,000 - 69,000 M⁻¹cm⁻¹ | |

| Correction Factor (CF₂₈₀)* | ~0.19 |

*The CF₂₈₀ is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_max_. This value is critical for accurately calculating the Degree of Labeling.

Table 2: Recommended Experimental Parameters

| Parameter | Recommended Range | Notes | Reference |

|---|---|---|---|

| Antibody Concentration | 1 - 3 mg/mL | Higher concentrations are generally more efficient. | |

| Reaction Buffer pH | 8.3 - 8.5 | Optimal for the reaction between NHS esters and primary amines. | |

| Molar Ratio (Dye:Antibody) | 5:1 to 15:1 | This must be optimized for each antibody to achieve the desired DOL. | |

| Reaction Time | 1 - 2 hours (Room Temp) or Overnight (4°C) | Longer incubation at lower temperatures can sometimes increase labeling efficiency. |

| Optimal Degree of Labeling (DOL) | 2 - 10 | A DOL in this range typically provides strong fluorescence without significant quenching or loss of antibody function. | |

Experimental Protocols

This section details the step-by-step methodology for labeling an antibody with this compound.

Step 1: Antibody Preparation and Buffer Exchange

It is critical to remove any amine-containing substances (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) from the antibody solution, as these will compete with the antibody for reaction with the NHS ester.

-

Select a Purification Method: Use a spin filter or desalting column appropriate for the volume and concentration of your antibody. Centrifugal filters with a 10 kDa molecular weight cut-off are suitable for most IgG antibodies.

-

Buffer Exchange:

-

Pre-rinse the filter device with an appropriate amine-free buffer (e.g., PBS).

-

Add your antibody solution to the filter device. If the volume is low, add Conjugation Buffer to a total volume of ~450 µL.

-

Centrifuge according to the manufacturer's instructions to concentrate the antibody.

-